Tropan-3alpha-yl ferulate

Descripción general

Descripción

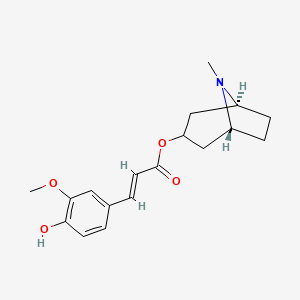

Tropan-3alpha-yl ferulate is a tropane alkaloid aromatic ester . It has a molecular formula of C18H23NO4 and a molecular weight of 317.4 g/mol.

Synthesis Analysis

Tropane alkaloids are known for their occurrence, biosynthesis, and pharmacological properties in a subsection of the plant family Solanaceae . The bicyclic ring of the tropane moiety forms the base of these alkaloids, and the largest number of tropane alkaloids is substituted on the atom C-3 of the tropane ring in the form of ester derivatives .Molecular Structure Analysis

The molecular structure of Tropan-3alpha-yl ferulate is represented by the formula C18H23NO4. Tropane alkaloids are a group of tertiary or quaternary (N-oxides) bases comprising ca. 250 compounds that have the 8-azabicyclo [3.2.1]octane structure originating from L-ornithine and/or L-arginine in common, and bear at least one hydroxyl group in position 3 .Chemical Reactions Analysis

The reactions of tropane-3α-yl methanesulphonate with various nucleophiles have been investigated . For stronger nucleophiles, SN2 type reactions predominate over SN1 type, and more β-substituted tropanes are produced than α-isomers .Physical And Chemical Properties Analysis

Tropan-3alpha-yl ferulate has a molecular weight of 317.4 g/mol. More detailed physical and chemical properties are not available in the current search results.Aplicaciones Científicas De Investigación

Comprehensive Analysis of Tropan-3alpha-yl Ferulate Applications

Tropan-3alpha-yl ferulate is a compound that falls under the category of tropane alkaloids. These alkaloids are known for their wide range of applications in scientific research due to their unique biological activities. Below is a detailed analysis of six distinct applications of tropane alkaloids like Tropan-3alpha-yl ferulate, each within its own dedicated section.

Food Safety and Analysis: Tropane alkaloids are natural toxins produced by plants, primarily from the Solanaceae family. They can contaminate food crops, leading to serious poisoning cases. The analysis of these compounds in food is crucial for public health safety. Advanced analytical methods, including solid–liquid extraction and solid-phase extraction, have been developed to detect and quantify tropane alkaloids in food products .

Pharmacology: Tropane alkaloids have significant pharmacological properties. They are used in treating various conditions such as nausea, vomiting, motion sickness, and smooth muscle spasms. Scopolamine, a tropane alkaloid, is particularly noted for its effectiveness in these treatments. The pharmacological application of tropane alkaloids is an active area of research, with ongoing studies to understand their mechanisms of action and potential new therapeutic uses .

Biosynthesis Research: The study of tropane alkaloid biosynthesis in plants provides insights into their natural production processes. This research has implications for biotechnology, as understanding the pathways can lead to the development of methods to synthesize these compounds in vitro. Such biotechnological production could be more sustainable and scalable than extraction from natural sources .

Biotechnological Production: With advancements in tissue culture and microbial biosynthesis, there is potential for the biotechnological production of tropane alkaloids. This approach could offer a controlled and efficient method to produce these compounds for research and pharmaceutical applications. It also opens up possibilities for producing modified alkaloids with enhanced properties or reduced side effects .

Chemical Diversity and Structural Analysis: Tropane alkaloids exhibit a wide range of structural diversity, which affects their biological activity. Research into the chemical structure of these compounds, including Tropan-3alpha-yl ferulate, can lead to the discovery of new alkaloids with unique properties. Structural analysis is also essential for the development of synthetic analogs and derivatives .

Toxicology and Risk Assessment: Understanding the toxicological profile of tropane alkaloids is vital for risk assessment and the development of safety guidelines. Research in this field focuses on determining the toxic doses, identifying potential side effects, and establishing safe levels of exposure. This information is critical for both food safety and the therapeutic use of these compounds .

Mecanismo De Acción

Target of Action

Tropan-3alpha-yl ferulate is a derivative of tropane alkaloids, which are known for their pharmacological properties . The primary targets of tropane alkaloids are the acetylcholine receptors . These receptors play a crucial role in transmitting signals in the nervous system. Tropane alkaloids are useful as parasympatholytics that competitively antagonize acetylcholine .

Mode of Action

The compound interacts with its targets, the acetylcholine receptors, by competitively antagonizing acetylcholine . This means that it binds to the same site as acetylcholine on the receptor but does not activate the receptor. Instead, it prevents acetylcholine from binding and activating the receptor, thereby inhibiting the transmission of nerve signals.

Result of Action

Tropane alkaloids, in general, are known to have potent pharmacological activities . By competitively antagonizing acetylcholine, they can affect nerve signal transmission, which can lead to various physiological effects.

Safety and Hazards

Tropane alkaloids are secondary metabolites which occur in several plant families . Food aid contaminated with tropane alkaloids was determined to be the cause of food poisoning outbreaks in the Republic of Uganda and the Republic of South Sudan in 2019 . These events affected more than 300 people and even resulted in deaths .

Direcciones Futuras

Propiedades

IUPAC Name |

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4/c1-19-13-5-6-14(19)11-15(10-13)23-18(21)8-4-12-3-7-16(20)17(9-12)22-2/h3-4,7-9,13-15,20H,5-6,10-11H2,1-2H3/b8-4+/t13-,14+,15? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSPBFOSKTPFBGJ-LYEGFCJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701119312 | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropan-3alpha-yl ferulate | |

CAS RN |

86702-58-1 | |

| Record name | Tropan-3alpha-yl ferulate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701119312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

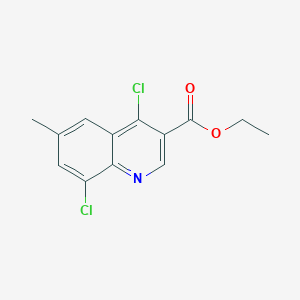

Retrosynthesis Analysis

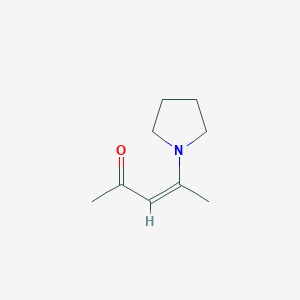

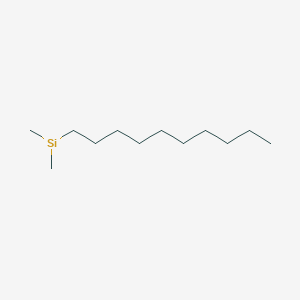

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-Formylphenoxy)pentoxy]benzaldehyde](/img/structure/B1609403.png)

![1,2,3,4-Tetrahydrobenzo[h]quinoline-3,7-diol](/img/structure/B1609409.png)

![1,4-Bis[dimethyl[2-(5-norbornen-2-yl)ethyl]silyl]benzene](/img/structure/B1609418.png)